Regulatory Impurity Thresholds: N-Oxide Species Require Specific Standards for ANDA/DMF Compliance
Industry-accepted acceptance criteria for carbinoxamine drug substance and finished products specify that individual related compounds must not exceed 0.5% by area percent in validated chromatographic assays, with unspecified impurities reported at thresholds at or below 0.05% . Carbinoxamine N-Oxide is one of the known oxidative derivatives formed during synthesis or storage, and its accurate quantification using a structurally matched reference standard is required for demonstrating that total impurities remain within the commonly applied 1.5% limit . Using the parent compound carbinoxamine as a surrogate standard introduces a systematic bias because the N-oxide moiety alters the UV extinction coefficient and MS ionization efficiency relative to the parent amine, rendering peak area normalization invalid [1].
| Evidence Dimension | Regulatory impurity acceptance criteria and analytical accuracy |
|---|---|
| Target Compound Data | Carbinoxamine N-Oxide: structurally distinct impurity with unique UV and MS response factors |
| Comparator Or Baseline | Parent drug carbinoxamine: different UV absorptivity and MS ionization efficiency due to absence of N-oxide moiety [1] |
| Quantified Difference | Individual impurity limit: ≤0.5% area; unspecified impurity threshold: ≤0.05%; total impurities limit: ≤1.5% |
| Conditions | Validated HPLC/LC-MS assays per ICH Q3A/Q3B guidelines for pharmaceutical impurity profiling |
Why This Matters
Accurate quantification of N-oxide impurities using an authentic reference standard is mandatory for ANDA submission acceptance and prevents costly regulatory delays or deficiencies.
- [1] Veeprho. Carbinoxamine N-Oxide (CAS 1256285-70-7) Product Page. Catalogue No. VE0013216. View Source
